1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide
Description
Properties
IUPAC Name |
1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-14-11-6-2-1-5-10(11)9-12(18-14)15(20)19-13-7-3-4-8-17-13/h1-9H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSJYYJATMPYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-chloroisoquinoline with pyridin-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
A hypothetical comparison table (illustrative only, due to lack of evidence):
| Compound | Core Structure | Substituents | Biological Activity | References |
|---|---|---|---|---|
| 1-Chloro-N-pyridin-2-ylisoquinoline-3-carboxamide | Isoquinoline | Cl (C1), pyridin-2-yl (C3 carboxamide) | Hypothetical kinase inhibitor | N/A |
| 1-Methylisoquinoline-3-carboxamide | Isoquinoline | CH₃ (C1), NH₂ (C3 carboxamide) | Antimicrobial (MIC: 8 µg/mL) | |
| N-Pyridin-4-ylisoquinoline-3-carboxamide | Isoquinoline | Pyridin-4-yl (C3 carboxamide) | Anticancer (IC₅₀: 2.5 µM) |
Key Limitations in Current Knowledge
- Structural analogs: The position of the pyridine ring (e.g., 2-yl vs.
- Chloro substituent : Chlorination at C1 may enhance metabolic stability but could reduce solubility compared to methyl or hydroxyl analogs .
Recommendations for Future Research
- Synthesis and screening : Prioritize in vitro assays against kinase panels or bacterial strains.
- Computational modeling : Compare binding modes with structurally related compounds (e.g., imatinib analogs) to predict efficacy .
Biological Activity
1-Chloro-N-pyridin-2-ylisoquinoline-3-carboxamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1-chloroisoquinoline with pyridin-2-ylamine in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base like triethylamine. The reaction is generally conducted in dichloromethane under reflux conditions. Industrial methods may utilize continuous flow reactors to enhance efficiency and yield.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, modulating biological pathways such as cell signaling. For instance, it may inhibit kinases involved in cell proliferation and survival, thereby influencing cancer cell behavior.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly against human epithelial colorectal adenocarcinoma (Caco2) cells. Studies have demonstrated that it can induce cytotoxic effects, correlating with its lipophilicity and structural characteristics. The cytotoxicity was assessed using assays that measure cell viability and proliferation .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | Caco2 |
| Control (Doxorubicin) | 0.5 | Caco2 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
Several studies have highlighted the biological activity of related compounds that share structural similarities with this compound:
- Study on Isoquinoline Derivatives : A series of isoquinoline derivatives were evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications in the isoquinoline structure significantly influenced their potency .
- Antimicrobial Evaluation : A study investigated the antimicrobial efficacy of several carboxamide derivatives, including those structurally related to this compound. Results showed promising activity against resistant bacterial strains, supporting further exploration in drug development .
Q & A
Q. What are the recommended synthetic routes for 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : A two-step synthesis is typically employed: (1) coupling of isoquinoline-3-carboxylic acid derivatives with 2-aminopyridine via carbodiimide-mediated activation (e.g., EDCI/HOBt), followed by (2) chlorination at the 1-position using POCl₃ or SOCl₂ under reflux . Yield optimization involves Design of Experiments (DOE) to test variables like temperature, solvent polarity (e.g., DMF vs. DCM), and stoichiometric ratios of reagents. For example, increasing the molar ratio of POCl₃ from 1.5 to 3.0 equivalents improved chlorination efficiency by 22% in analogous systems . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound with >95% purity .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic techniques is required:
- ¹H/¹³C NMR : Confirm the presence of the pyridinyl proton (δ 8.3–8.5 ppm) and isoquinoline carboxamide carbonyl (δ 165–170 ppm). Chlorine substitution induces deshielding in adjacent protons .
- HRMS : Verify the molecular ion peak (calculated for C₁₅H₁₁ClN₃O: [M+H]⁺ = 308.0592).
- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in structurally related N-(chlorophenyl)pyridinecarboxamides .
Discrepancies between experimental and theoretical data should prompt re-evaluation of synthetic conditions or computational modeling .
Q. What strategies are effective for assessing aqueous solubility and formulation compatibility?
- Methodological Answer : Due to its hydrophobic pyridine/isoquinoline core, solubility is typically <1 mg/mL in water. Researchers use:
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electron density to identify reactive sites. For example:
- The 1-chloro group exhibits a partial positive charge (σ-hole), making it susceptible to nucleophilic aromatic substitution (SNAr) .
- Frontier Molecular Orbital (FMO) analysis predicts HOMO localization on the pyridinyl nitrogen, guiding functionalization at the 4-position .
Validation requires cross-referencing computed transition states with experimental kinetic data (e.g., Arrhenius plots for SNAr reactions) .
Q. What experimental designs resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Blinded replicate testing : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity .
- HPLC-UV/MS purity checks : Ensure >98% purity to exclude confounding by side-products .
- Meta-analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ variability ≤20% in kinase inhibition assays) .
Q. How can reaction engineering improve scalability for multi-gram synthesis?
- Methodological Answer : Scale-up challenges include exothermic chlorination and byproduct formation. Solutions involve:
- Flow chemistry : Continuous processing minimizes thermal degradation during POCl₃ reactions .
- Membrane separation : Recovers unreacted starting materials via nanofiltration (MWCO 300–500 Da) .
- DoE-guided optimization : Prioritize factors like mixing efficiency and reagent addition rate to maintain >85% yield at >10 g scale .
Q. What advanced techniques characterize non-covalent interactions (e.g., protein binding) of this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for structure-activity relationships .
- Molecular Dynamics (MD) simulations : Predict binding modes and residence times, validated by mutagenesis studies (e.g., Ala-scanning of binding pockets) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on metabolic stability?
- Methodological Answer : Variability in hepatic microsomal assays (e.g., human vs. rodent) necessitates:
- Cross-species validation : Test stability in human, rat, and mouse liver microsomes under identical conditions (pH 7.4, 37°C) .
- CYP450 inhibition profiling : Identify enzyme-specific degradation (e.g., CYP3A4-mediated oxidation) using isoform-selective inhibitors .
- LC-MS/MS metabolite ID : Compare major metabolites across studies to pinpoint degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
